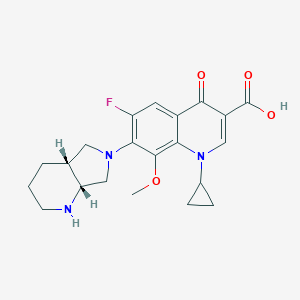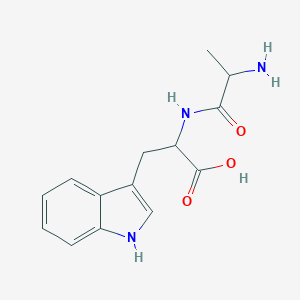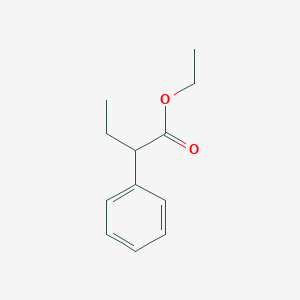
莫西沙星异构体
描述
Moxifloxacin is a synthetic fluoroquinolone antibiotic developed by Bayer AG. It is used to treat various bacterial infections, including respiratory tract infections, sinusitis, and skin infections. Moxifloxacin is known for its broad antibacterial spectrum against Gram-positive and Gram-negative organisms, including anaerobic bacteria .
科学研究应用
Moxifloxacin and its isomers have several scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial cell processes and resistance mechanisms.
Medicine: Studied for its efficacy in treating various bacterial infections and its potential side effects.
Industry: Used in the development of new antibacterial agents and formulations.
作用机制
Target of Action
Moxifloxacin IsoMer primarily targets two enzymes: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .
Mode of Action
Moxifloxacin IsoMer is bactericidal and its mode of action depends on blocking bacterial DNA replication . It binds to the DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two . Notably, the drug has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The bactericidal action of Moxifloxacin IsoMer results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the replication, transcription, and repair of bacterial DNA .
Pharmacokinetics
Moxifloxacin IsoMer is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues . The main metabolites are N-sulphate (M1) and acylglucuronide (M2) .
Result of Action
The bactericidal action of Moxifloxacin IsoMer results in the death of the bacteria. It is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . It is used for the treatment of various bacterial infections including sinusitis, pneumonia, and secondary infections in chronic bronchitis .
Action Environment
The efficacy and stability of Moxifloxacin IsoMer can be influenced by various environmental factors. For instance, the presence of metal ions can affect the chelation of Moxifloxacin, following mono and bidentate pathways . Additionally, the presence of other drugs can also influence the action of Moxifloxacin IsoMer. For example, the co-administration of Moxifloxacin IsoMer with other QT-prolonging agents requires further safety assessment .
生化分析
Biochemical Properties
Moxifloxacin isomer plays a significant role in biochemical reactions. It interacts with enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial for its antibacterial activity, as they inhibit the enzymes, thereby preventing bacterial DNA replication .
Cellular Effects
Moxifloxacin isomer has a profound impact on various types of cells and cellular processes. It influences cell function by interfering with bacterial DNA replication, which can affect cell signaling pathways, gene expression, and cellular metabolism . Its broad-spectrum antibacterial activity makes it effective against a variety of pathogens .
Molecular Mechanism
The mechanism of action of Moxifloxacin isomer involves binding interactions with biomolecules such as DNA gyrase and topoisomerase IV . By inhibiting these enzymes, Moxifloxacin isomer prevents the supercoiling of bacterial DNA and disrupts DNA replication, exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Moxifloxacin isomer can change over time. It has been observed to be stable in the mobile phase for 48 hours after preparation . The drug has also been subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation .
Dosage Effects in Animal Models
In animal models, the effects of Moxifloxacin isomer can vary with different dosages . For instance, in rabbit models of meningitis, treatment with Moxifloxacin resulted in a dose-dependent reduction in bacterial density in the cerebrospinal fluid .
Metabolic Pathways
Moxifloxacin isomer is involved in several metabolic pathways. It is mainly metabolized to an N-sulphate (M1) and an acyl-glucuronide (M2), both of which are pharmacologically inactive . This metabolism occurs via Phase II reactions, with no P450 metabolism involved .
Transport and Distribution
Moxifloxacin isomer is transported and distributed within cells and tissues effectively. It has excellent bioavailability and shows good distribution to saliva, interstitial fluids, and lung tissues .
Subcellular Localization
Given its mechanism of action, it is likely to localize in the cytoplasm where it can interact with its target enzymes, DNA gyrase and topoisomerase IV .
准备方法
Synthetic Routes and Reaction Conditions
Moxifloxacin is synthesized through a multi-step process involving the formation of its core quinolone structure, followed by the introduction of various functional groups. The synthesis typically involves the following steps:
- Formation of the quinolone core through a cyclization reaction.
- Introduction of the fluoro group at the C-6 position.
- Addition of the methoxy group at the C-8 position.
- Attachment of the cyclopropyl group at the N-1 position.
- Introduction of the pyrrolidine ring at the C-7 position .
Industrial Production Methods
Industrial production of moxifloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions, such as temperature, pressure, and solvent choice.
- Implementation of purification techniques, including crystallization and chromatography, to isolate the final product .
化学反应分析
Types of Reactions
Moxifloxacin undergoes various chemical reactions, including:
Oxidation: Moxifloxacin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups on moxifloxacin, potentially altering its antibacterial activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various moxifloxacin derivatives and degradation products, which can be analyzed using techniques such as high-performance liquid chromatography and mass spectrometry .
相似化合物的比较
Moxifloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and gatifloxacin. While all these compounds share a similar core structure and mechanism of action, moxifloxacin has unique features:
Broad Spectrum: Moxifloxacin has a broader spectrum of activity against Gram-positive and anaerobic bacteria compared to ciprofloxacin and levofloxacin.
Reduced Resistance: Moxifloxacin is less prone to resistance development due to its dual-target mechanism.
Improved Pharmacokinetics: Moxifloxacin has better tissue penetration and a longer half-life, allowing for once-daily dosing.
List of Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Gatifloxacin
- Gemifloxacin
属性
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-BZNIZROVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268545-13-7 | |
| Record name | Moxifloxacin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOXIFLOXACIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)

![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)








